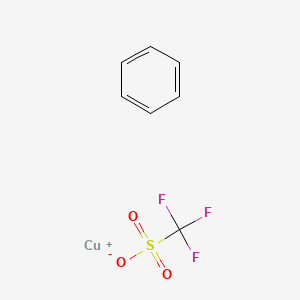

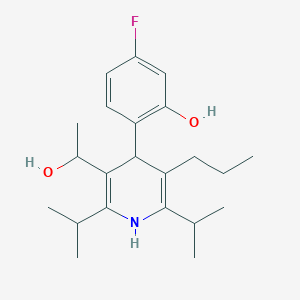

![molecular formula C24H17FN6O B8192883 2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MRTX9768 est un inhibiteur synthétique létal conçu pour se lier au complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine et cibler sélectivement les tumeurs dépourvues de méthylthioadénosine phosphorylase/inhibiteur de kinase dépendante de la cycline 2A . Ce composé est particulièrement important dans le traitement des cancers présentant des besoins médicaux non satisfaits importants, tels que le mésothéliome, le cancer du pancréas et le carcinome épidermoïde du poumon .

Méthodes De Préparation

La synthèse de MRTX9768 implique une approche basée sur des fragments. Initialement, un fragment actif a été identifié dans un essai de liaison par résonance de plasmon de surface avec le complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine . Le mode de liaison a été déterminé par cristallographie aux rayons X, révélant des interactions productives avec des acides aminés spécifiques de la méthyltransférase d'arginine protéique 5 et de la méthylthioadénosine co-liguée . La croissance de fragments aidée par la conception basée sur la structure a permis d'identifier des interactions clés qui améliorent la liaison au complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine . Une optimisation supplémentaire de la puissance cellulaire et des propriétés pharmacocinétiques a conduit à l'identification de MRTX9768 .

Analyse Des Réactions Chimiques

MRTX9768 subit diverses réactions chimiques, principalement axées sur son interaction avec le complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine. Le composé se lie sélectivement et stabilise le complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine catalytiquement inactif, inhibant la modification de la diméthylarginine symétrique des protéines . Cette inhibition est cruciale pour l'activité antitumorale sélective dans les cellules tumorales dépourvues de méthylthioadénosine phosphorylase .

Applications de la recherche scientifique

MRTX9768 a des applications significatives en recherche scientifique, en particulier dans le domaine du traitement du cancer. Il présente une activité antitumorale sélective dans les cellules tumorales dépourvues de méthylthioadénosine phosphorylase tout en épargnant les cellules de type sauvage de la méthylthioadénosine phosphorylase . Cette sélectivité en fait un candidat prometteur pour la médecine de précision dans le traitement des cancers présentant des délétions de la méthylthioadénosine phosphorylase/inhibiteur de la kinase dépendante de la cycline 2A .

Mécanisme d'action

MRTX9768 exerce ses effets en se liant sélectivement et en stabilisant le complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine catalytiquement inactif . Cette liaison inhibe la modification de la diméthylarginine symétrique des protéines, qui est essentielle à la survie des cellules mammifères . La sélectivité du composé pour les cellules tumorales dépourvues de méthylthioadénosine phosphorylase est basée sur le concept de létalité synthétique, où l'inhibition de la méthyltransférase d'arginine protéique 5 en présence de méthylthioadénosine accumulée conduit à une activité antitumorale sélective .

Applications De Recherche Scientifique

MRTX9768 has significant scientific research applications, particularly in the field of cancer treatment. It demonstrates selective antitumor activity in methylthioadenosine phosphorylase-deleted tumor cells while sparing methylthioadenosine phosphorylase-wild type cells . This selectivity makes it a promising candidate for precision medicine in treating cancers with methylthioadenosine phosphorylase/cyclin-dependent kinase inhibitor 2A deletions .

Mécanisme D'action

MRTX9768 exerts its effects by selectively binding and stabilizing the catalytically inactive protein arginine methyltransferase 5-methylthioadenosine complex . This binding inhibits the symmetric dimethylarginine modification of proteins, which is essential for mammalian cell survival . The compound’s selectivity for methylthioadenosine phosphorylase-deleted tumor cells is based on the concept of synthetic lethality, where the inhibition of protein arginine methyltransferase 5 in the presence of accumulated methylthioadenosine leads to selective antitumor activity .

Comparaison Avec Des Composés Similaires

MRTX9768 est unique en son genre par son inhibition sélective du complexe méthyltransférase d'arginine protéique 5-méthylthioadénosine dans les cellules cancéreuses dépourvues de méthylthioadénosine phosphorylase . Les autres inhibiteurs de la méthyltransférase d'arginine protéique 5 ne présentent pas cette sélectivité et entraînent souvent une inhibition plus large de la méthyltransférase d'arginine protéique 5, ce qui conduit à des effets secondaires potentiels . Les composés similaires comprennent les inhibiteurs de la méthyltransférase d'arginine protéique 5 de première génération, qui ne ciblent pas la méthyltransférase d'arginine protéique 5 complexée à la méthylthioadénosine et ne présentent pas d'inhibition sélective des cellules cancéreuses dépourvues de méthylthioadénosine phosphorylase .

Propriétés

IUPAC Name |

2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYWAYMKBEXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid](/img/structure/B8192837.png)

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)

![disodium;(3E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8192877.png)

![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)

![2-ethylbutyl (2S)-2-{[(S)-pentafluorophenoxy(phenoxy)phosphoryl]amino}propanoate](/img/structure/B8192891.png)